molecular formula C17H28ClNO3 B1595759 Butoxycaine hydrochloride CAS No. 2350-32-5

Butoxycaine hydrochloride

Cat. No.: B1595759
CAS No.: 2350-32-5
M. Wt: 329.9 g/mol
InChI Key: GDGCCLGDBQIELP-UHFFFAOYSA-N
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Description

Butoxycaine hydrochloride is a local anesthetic compound used primarily for its numbing effects. It is chemically known as benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester hydrochloride. This compound is part of the ester class of local anesthetics and is known for its effectiveness in providing temporary relief from pain by blocking nerve signals in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoxycaine hydrochloride typically involves the esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol. This reaction is catalyzed by an acid such as hydrochloric acid, which also helps in the formation of the hydrochloride salt. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Butoxycaine hydrochloride undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 4-butoxybenzoic acid and 2-(diethylamino)ethanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of various oxidized products.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically carried out at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Substitution: Various nucleophiles can be used, including alcohols and amines, under appropriate conditions.

Major Products

    Hydrolysis: 4-butoxybenzoic acid and 2-(diethylamino)ethanol.

    Oxidation: Oxidized derivatives of the butoxy group.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Butoxycaine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a model compound in the study of esterification and hydrolysis reactions.

    Biology: Employed in research on nerve signal transmission and pain management.

    Medicine: Investigated for its potential use in various anesthetic formulations.

    Industry: Utilized in the development of new local anesthetic drugs and formulations.

Mechanism of Action

Butoxycaine hydrochloride exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and transmission of nerve impulses, leading to a temporary loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in an inactive state and preventing depolarization.

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: Another local anesthetic but belongs to the amide class.

    Procaine: An ester-type local anesthetic similar to butoxycaine hydrochloride.

    Bupivacaine: A long-acting amide-type local anesthetic.

Uniqueness

This compound is unique due to its specific ester structure, which influences its pharmacokinetic properties, such as onset and duration of action. Compared to amide-type anesthetics like lidocaine and bupivacaine, this compound has a shorter duration of action and is metabolized more rapidly by esterases in the body.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-butoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3;/h8-11H,4-7,12-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGCCLGDBQIELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178065
Record name Butoxycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350-32-5
Record name Benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2350-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butoxycaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butoxycaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTOXYCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMC188I8JJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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